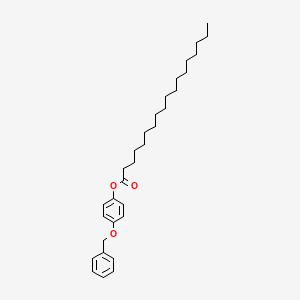
4-(Benzyloxy)phenyl octadecanoate
Descripción general
Descripción
“4-(Benzyloxy)phenyl octadecanoate” is a chemical compound. While there is limited information available specifically on this compound, it is related to “4-(Benzyloxy)phenylacetic acid”, which is a para-substituted phenyl-acetic acid derivative .
Synthesis Analysis
The synthesis of compounds similar to “4-(Benzyloxy)phenyl octadecanoate” often involves reactions with benzaldehydes . For instance, the synthesis of benzimidazole derivatives involves reacting ortho-phenylenediamines with benzaldehydes .Aplicaciones Científicas De Investigación
Application in Cancer Research
Specific Scientific Field
Cancer Research and Drug Design
Comprehensive Summary of the Application
Compounds with a similar structure to “4-(Benzyloxy)phenyl octadecanoate” have been synthesized and evaluated for their potential as anticancer agents . These compounds target EGFR-TK, a tyrosine kinase that controls several cellular processes. Overexpression of EGFR-TK can lead to cancer .
Methods of Application or Experimental Procedures
The compounds were synthesized and their antiproliferative activity was studied against three human cancer cell lines; HCT116, HepG-2 and MCF7 using MTT assay . In another study, the compounds were evaluated for tubulin polymerization inhibitory activity and in vitro cytotoxicity against breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cell lines .
Results or Outcomes
Compound 10c showed the most potent anticancer activity against all cancer cell lines, with IC50 range of 1.82 to 5.55 μM, while proving safe towards normal cells WI-38 (IC50 = 41.17 μM) compared to the reference drug doxorubicin (IC50 = 6.72 μM) . In the other study, compound 5o exhibited excellent cytotoxicity with an IC50 value of 2.13 ± 0.80 µM (MCF-7), 4.34 ± 0.98 µM (SiHa), and 4.46 ± 0.53 µM (PC-3) against cancer cell lines .
Application in Synthesis of Schiff Base Ester
Specific Scientific Field
Organic Chemistry
Comprehensive Summary of the Application
A new Schiff base ester, 3-hydroxy-4-{[(4-bromophenyl)imino]methyl}phenyl octadecanoate, was synthesized . This compound has a similar structure to “4-(Benzyloxy)phenyl octadecanoate”.
Methods of Application or Experimental Procedures
The Schiff base ester was synthesized and its structure was confirmed by IR, 1H NMR, 13C NMR and MS spectroscopic data .
Results or Outcomes
The successful synthesis of the Schiff base ester was confirmed by spectroscopic data .
Application in EGFR-TK Inhibitors
Specific Scientific Field
Pharmaceutical Chemistry
Comprehensive Summary of the Application
New oxadiazole and pyrazoline derivatives, similar in structure to “4-(Benzyloxy)phenyl octadecanoate”, have been designed and synthesized as promising EGFR-TK inhibitors . EGFR-TK is a tyrosine kinase that controls several cellular processes, and its overexpression can lead to cancer .
Methods of Application or Experimental Procedures
The in vitro antiproliferative activity of these compounds was studied against three human cancer cell lines; HCT116, HepG-2 and MCF7 using MTT assay . The most active candidates were further assessed for their EGFR-TK inhibition .
Results or Outcomes
Compound 10c showed the most potent anticancer activity against all cancer cell lines, with IC50 range of 1.82 to 5.55 μM, while proving safe towards normal cells WI-38 (IC50 = 41.17 μM) compared to the reference drug doxorubicin (IC50 = 6.72 μM) .
Application in Synthesis of Chalcone Based Materials
Specific Scientific Field
Material Science and Organic Chemistry
Comprehensive Summary of the Application
Two new similar chalcone based single crystals, namely (E)-3-(4-(benzyloxy)phenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one (Crystal A) and (E)-1-(4-(benzyloxy)phenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one (Crystal B) were synthesized and grown as single crystals . These compounds have a similar structure to “4-(Benzyloxy)phenyl octadecanoate”.
Methods of Application or Experimental Procedures
The chalcone based single crystals were synthesized and grown by slow evaporation solution growth technique in acetone . The structures of the grown crystals were solved and refined by single crystal XRD .
Results or Outcomes
The successful synthesis of the chalcone based single crystals was confirmed by spectroscopic data .
Propiedades
IUPAC Name |
(4-phenylmethoxyphenyl) octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-31(32)34-30-25-23-29(24-26-30)33-27-28-20-17-16-18-21-28/h16-18,20-21,23-26H,2-15,19,22,27H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRLEKRZANBRGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70289183 | |
| Record name | 4-(benzyloxy)phenyl octadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70289183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)phenyl octadecanoate | |
CAS RN |
6935-23-5 | |
| Record name | NSC59690 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59690 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(benzyloxy)phenyl octadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70289183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-BENZYLOXYPHENYL STEARATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




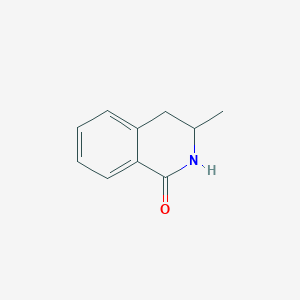
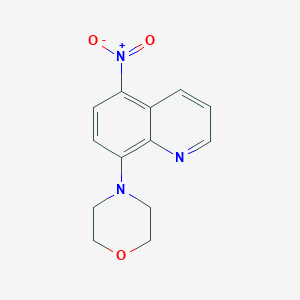
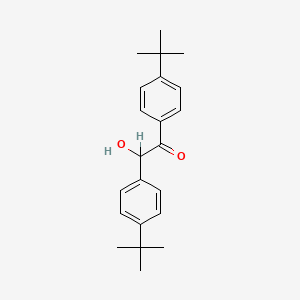
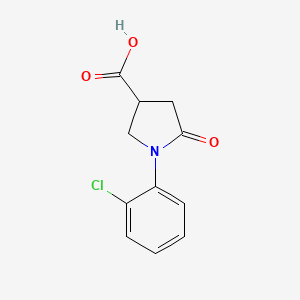
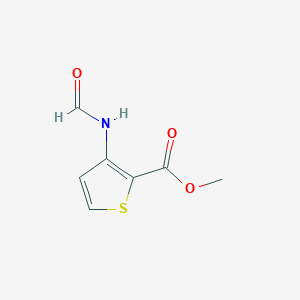



![3-[(2,4-Dichlorobenzyl)Oxy]-2-Methylpyridin-4-Ol](/img/structure/B1597211.png)



![5-[4-(trifluoromethyl)phenyl]furan-2-carboxylic Acid](/img/structure/B1597217.png)